molecular formula C28H27N3O2 B11382694 2-[(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one

2-[(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B11382694
M. Wt: 437.5 g/mol
InChI Key: VUOHDNZAZMKSPQ-UHFFFAOYSA-N
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Description

2-[(5-METHYL-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

The synthesis of 2-[(5-METHYL-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves multiple steps, typically starting with the preparation of the indole nucleus. The synthetic route may include the following steps:

    Formation of the Indole Nucleus: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The indole nucleus undergoes various substitution reactions to introduce the desired functional groups.

    Cyclization: The substituted indole is then cyclized to form the quinazolinone ring system.

    Final Modifications: Further modifications may be carried out to introduce the methyl and propyl groups at specific positions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-[(5-METHYL-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and quinazolinone rings, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions .

Scientific Research Applications

2-[(5-METHYL-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(5-METHYL-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Similar compounds to 2-[(5-METHYL-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE include other indole derivatives and quinazolinone compounds. These compounds share similar structural features but may differ in their biological activities and applications. For example:

The uniqueness of 2-[(5-METHYL-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C28H27N3O2

Molecular Weight

437.5 g/mol

IUPAC Name

2-[(5-methyl-2-oxo-1-propyl-3H-indol-3-yl)methyl]-3-(3-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C28H27N3O2/c1-4-14-30-25-13-12-19(3)16-22(25)23(27(30)32)17-26-29-24-11-6-5-10-21(24)28(33)31(26)20-9-7-8-18(2)15-20/h5-13,15-16,23H,4,14,17H2,1-3H3

InChI Key

VUOHDNZAZMKSPQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C)C(C1=O)CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC(=C5)C

Origin of Product

United States

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